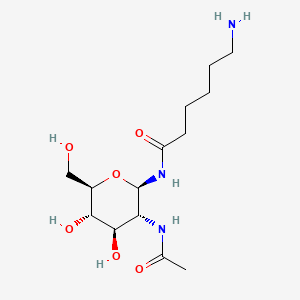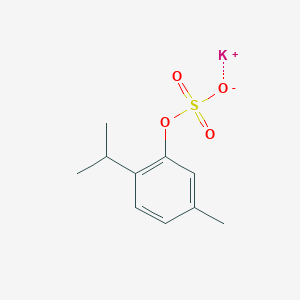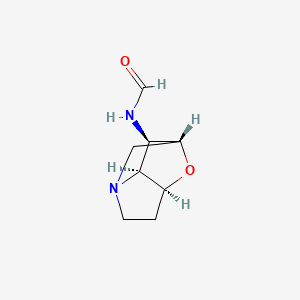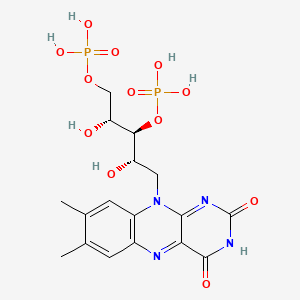
2-Acetamido-N-(E-aminocarproyl)-2-deoxy-beta-D-glucopyranosylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetamido-N-(E-aminocarproyl)-2-deoxy-beta-D-glucopyranosylamine is a compound known for its hexosaminidase activity. This compound is a human liver enzyme that catalyzes the cleavage of the terminal alpha-1,4 linkage between N-acetylglucosamine and D-glucose residues from the nonreducing end of the beta 1,4 linked N-acetylglucosamine molecule .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-N-(E-aminocarproyl)-2-deoxy-beta-D-glucopyranosylamine involves the reaction of N-acetylglucosamine with epsilon-aminocaproic acid. The reaction typically requires the use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to facilitate the formation of the amide bond between the two molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling agents under controlled conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Acetamido-N-(E-aminocarproyl)-2-deoxy-beta-D-glucopyranosylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-Acetamido-N-(E-aminocarproyl)-2-deoxy-beta-D-glucopyranosylamine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Acetamido-N-(E-aminocarproyl)-2-deoxy-beta-D-glucopyranosylamine involves its role as a hexosaminidase enzyme. It catalyzes the cleavage of the terminal alpha-1,4 linkage between N-acetylglucosamine and D-glucose residues. This enzymatic activity is crucial for the degradation of glycoproteins and glycolipids, which are essential for various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
N-Acetylglucosamine: A monosaccharide derivative of glucose, similar in structure but lacking the aminocaproyl group.
N-Acetylgalactosamine: Another monosaccharide similar to N-acetylglucosamine but with a different stereochemistry.
Uniqueness
2-Acetamido-N-(E-aminocarproyl)-2-deoxy-beta-D-glucopyranosylamine is unique due to its specific hexosaminidase activity and its ability to act as a ligand in affinity chromatography. Its structure allows it to participate in specific enzymatic reactions that are not possible with other similar compounds .
Propiedades
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-aminohexanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O6/c1-8(19)16-11-13(22)12(21)9(7-18)23-14(11)17-10(20)5-3-2-4-6-15/h9,11-14,18,21-22H,2-7,15H2,1H3,(H,16,19)(H,17,20)/t9-,11-,12-,13-,14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQMXQHRYQBRAG-DKTYCGPESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1NC(=O)CCCCCN)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1NC(=O)CCCCCN)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(2,4-Dichlorophenyl)-1,3-dioxolan-2-yl]methanol](/img/structure/B570335.png)
![(1S,4aS,5R,8S,8aR)-2,5-dimethyl-8-[(2R)-6-methylhept-5-en-2-yl]-4,4a,6,7,8,8a-hexahydro-1H-naphthalene-1,5-diol](/img/structure/B570339.png)
![Spiro[cyclopropane-1,3'-indole]-1'(2'H)-carbonyl chloride](/img/structure/B570344.png)

![(1S,2S,3R,4R)-rel-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic Acid](/img/structure/B570346.png)




